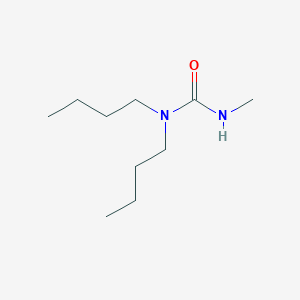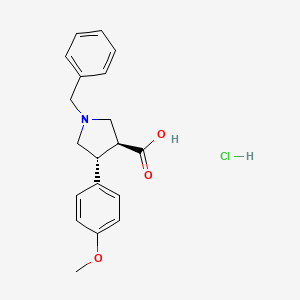
(Z)-Diisopropyldiazene-1,2-dicarboxylate
Übersicht
Beschreibung
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate is a chemical compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisopropyldiazene-1,2-dicarboxylate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of propan-2-ylamine with carbonyl compounds under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of (Z)-Diisopropyldiazene-1,2-dicarboxylate often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of (Z)-Diisopropyldiazene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate can be compared with other similar compounds, such as:
- Propan-2-yl (NZ)-N-(1-aminoethylidene)carbamate
- Propan-2-yl (NZ)-N-(2,2-dimethyl-1-morpholin-4-ylpropylidene)carbamate
Uniqueness
The uniqueness of (Z)-Diisopropyldiazene-1,2-dicarboxylate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
2152653-55-7 |
|---|---|
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 |
IUPAC-Name |
propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9- |
InChI-Schlüssel |
VVWRJUBEIPHGQF-KTKRTIGZSA-N |
SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C |
Isomerische SMILES |
CC(C)OC(=O)/N=N\C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C |
Key on ui other cas no. |
2446-83-5 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(6-methoxy-4-methylquinazolin-2-yl)-2-[(4-methylphenyl)imino]-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B1654159.png)






![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)




